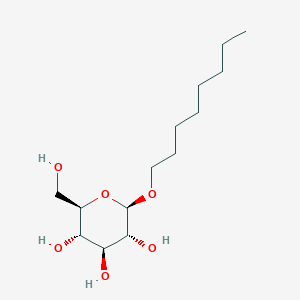

オクタデシル-β-D-グルコピラノシド

説明

Molecular Structure Analysis The crystal structures of octyl alpha-D-glucopyranoside monohydrate and hemihydrate reveal bilayer head-to-head molecular packing with interdigitizing alkyl chains, resembling mesogenic structures. These structures transition to a smectic A liquid crystal phase, underscoring the significant structural variety of octyl glucopyranosides (Jeffrey, Yeon, & Abola, 1987).

Chemical Reactions and Properties The reactivity of octyl beta-D-glucopyranoside with various acetylating agents shows a marked influence of the counterion of the catalytic complex on the outcome, suggesting a selective interaction at the molecular level (Kattnig & Albert, 2004).

Physical Properties Analysis Studies on octyl-beta-D-glucopyranoside micelle structure in aqueous solution through molecular dynamics simulations indicate that OG micelles likely exist in non-spherical shapes, with geometric packing properties and hydration effects contributing to their stability and interactions with the surrounding solvent (Konidala, He, & Niemeyer, 2006).

Chemical Properties Analysis The chemical synthesis and NMR characterization of regioisomeric monophosphates of octyl beta-D-glucopyranosides highlight the molecular diversity and specificity of glucopyranoside derivatives, with phosphorylation causing distinctive shifts in NMR signals, indicative of the chemical versatility of these compounds (Rabuka & Hindsgaul, 2002).

科学的研究の応用

膜結合タンパク質の可溶化と再構成

オクタデシル-β-D-グルコピラノシドは、膜結合タンパク質の可溶化と再構成に使用されます . n-オクタデシルグルコシドの高い臨界ミセル濃度(0.7%)により、透析またはゲル濾過によって最終タンパク質抽出物から容易に除去できます .

2次元電気泳動での使用

この化合物は、2次元電気泳動に使用できます . これは、プロテオミクス研究において重要な、タンパク質の等電点と分子量に基づく分離を助けます .

免疫沈降における選択性の向上

オクタデシル-β-D-グルコピラノシドは、ホスホチロシン修飾タンパク質の免疫沈降の選択性を向上させることができます . これは、タンパク質-タンパク質相互作用や翻訳後修飾の研究に特に役立ちます .

ホスホチロシンペプチドの免疫精製の使用

これは、ホスホチロシンペプチドの免疫精製のための免疫沈降バッファーにも役立ちます . これは、チロシン残基でリン酸化されたタンパク質の同定と特性評価に役立ちます .

薬物送達のための脂質/糖ベシクルでの使用

1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン(DPPC)、コレステロール、およびオクタデシル-β-D-グルコピラノシド(OGP)で構成されるハイブリッド膜は、薬物送達のためのナノベシクルとして使用される可能性のある特性を持っています . これらは、脂質/糖ベシクルにイブプロフェンを封入し、それらの熱力学、流体力学、形態学的特性を評価します

作用機序

Target of Action

Octyl Beta-D-Glucopyranoside (OBG) is a non-ionic detergent that is primarily targeted at membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

OBG interacts with its targets by disrupting hydrophobic interactions while maintaining the protein structure . This enables the solubilization and purification of membrane proteins . It forms self-assembled nanostructures in water , which can encapsulate other compounds for delivery .

Biochemical Pathways

OBG affects the biochemical pathways associated with the function of membrane proteins. By solubilizing these proteins, it can influence the pathways they are involved in, such as signal transduction or molecule transport . .

Pharmacokinetics

Its high water solubility suggests it could have good bioavailability. It’s also worth noting that OBG can be used to form lipid/sugar vesicles for drug delivery , which could influence its pharmacokinetic properties.

Result of Action

The primary result of OBG’s action is the solubilization and purification of membrane proteins . This can facilitate the study of these proteins and their functions. Additionally, OBG has been shown to increase the resolution of proteins in 2D gels , aiding in protein analysis.

Action Environment

The action of OBG can be influenced by environmental factors. For instance, the presence of cholesterol can modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, the stability of lipid vesicles containing OBG can be affected by storage conditions .

将来の方向性

OGP has potential properties to use as nanovesicles for drug delivery . It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars . This investigation provides crucial knowledge regarding the biophysical properties of thermo-responsive biohybrid vesicles potentially to use in nanomedicine, which could be of practical reference for designing innovative drug delivery systems .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Octyl beta-D-glucopyranoside disrupts biological membranes by solubilizing membrane proteins. It inserts its alkyl chain into the hydrophobic core of the lipid bilayer, while its hydrophilic glucopyranoside headgroup interacts with water molecules. This disrupts the membrane structure and allows for the extraction of membrane proteins. [, , , ]

A: The effect of octyl beta-D-glucopyranoside on protein activity is protein-dependent. Some proteins retain their activity after solubilization, while others may be inactivated or exhibit altered activity. [, , , , , , , , , , , , , ]

A: Yes, octyl beta-D-glucopyranoside can be used to reconstitute solubilized membrane proteins into artificial lipid bilayers, such as liposomes. This process allows for the study of protein function in a controlled environment. [, , , , , , ]

ANone: The molecular formula of octyl beta-D-glucopyranoside is C14H28O6, and its molecular weight is 292.38 g/mol.

A: Octyl beta-D-glucopyranoside does not absorb strongly in the UV-visible region but can be detected by techniques such as NMR and mass spectrometry. [, , ]

A: Octyl beta-D-glucopyranoside is not known to have inherent catalytic properties. It is primarily used as a tool for solubilizing and manipulating membrane proteins. [, ]

ANone: Octyl beta-D-glucopyranoside is used for a wide range of applications, including:

- Solubilization and purification of membrane proteins: It effectively extracts membrane proteins while maintaining their native structure and function in many cases. [, , , , , , , , , , , , , , , , , ]

- Reconstitution of membrane proteins: It allows the insertion of purified proteins into artificial membranes like liposomes for functional and structural studies. [, , , , , , ]

- Studying protein-protein interactions: It can be used to investigate interactions between membrane proteins by controlling their association and dissociation. [, , ]

ANone: While the provided literature doesn't extensively cover computational studies on octyl beta-D-glucopyranoside itself, its interactions with proteins and membranes are likely studied using molecular dynamics simulations and other techniques in current research.

A: Using a disaccharide headgroup can alter the detergent's solubility, micelle size, and ability to stabilize certain membrane proteins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)